molecular formula C24H23N3 B8786741 N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine

N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine

Cat. No.: B8786741
M. Wt: 353.5 g/mol
InChI Key: VMJRSVFNMYUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine is a useful research compound. Its molecular formula is C24H23N3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

N-(4-piperidin-1-ylphenyl)benzo[g]quinolin-4-amine

InChI

InChI=1S/C24H23N3/c1-4-14-27(15-5-1)21-10-8-20(9-11-21)26-23-12-13-25-24-17-19-7-3-2-6-18(19)16-22(23)24/h2-3,6-13,16-17H,1,4-5,14-15H2,(H,25,26)

InChI Key

VMJRSVFNMYUSKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromobenzo[g]quinoline (7a) (140 mg, 0.54 mmol), 4-(I-piperidino)aniline (115 mg, 1.2 equivalents), tris(dibenzylideneacetone)dipalladium (Pd2(dbba)3, (10 mg, 0.02 equivalents), 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 12 mg, 0.04 equivalents) and sodium t-butoxide (73 mg, 1.4 equiv) in 5 mL of dry toluene were refluxed under a nitrogen atmosphere until observed complete by TLC (approximately 1 h). The mixture was concentrated in vacuo and purification by flash chromatography (gradient: 5 50:50:2 to 60:40:2 hexane:EtOAc:Et3N) provided 148 mg of clean N-[4-(1-piperidinyl)phenyl]benzo[g]quinolin-4-amine (8) (77% yield).
Name
4-Bromobenzo[g]quinoline
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dbba)3
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzo[g]quinoline (7b) (50 mg, 0.23 mmol), 4-(1-piperidino) aniline (50 mg, 1.2 equivalents), bis(1,5-cyclooctadiene)nickel(O) (Ni(COD)2 1.5 mg, 0.02 equivalents), 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 5 mg, 0.04 equivalents) and sodium t-butoxide (31 mg, 1.4 equiv) in 2.5 mL of dry toluene were refluxed under a 5 nitrogen atmosphere until observed complete by TLC. The mixture was concentrated in vacuo and purified by flash chromatography (gradient: 50:50:2 to 60:40:2 hexane: EtOAc:Et3N) to provide 69 mg of clean N-[4-(1-piperidinyl)phenyl]benzo[g]quinolin-4-amine (8), 85% yield.
Name
4-Chlorobenzo[g]quinoline
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(1,5-cyclooctadiene)nickel(O)
Quantity
1.5 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

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